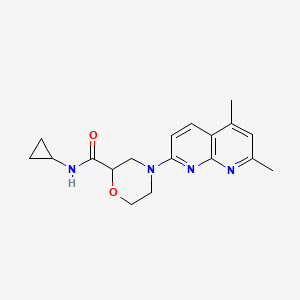![molecular formula C22H22N4O3S B12265676 1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12265676.png)
1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a pyrrolidine ring, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-aminobenzamide with ethyl isothiocyanate to form the quinazolinone core. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the formation of the pyrrolidine ring through a cyclization reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone and pyrrolidine rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-1-methylhydrazine
- 1-benzyl-5-(5-ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyrrolidin-2-one
Uniqueness
1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a quinazolinone core and a pyrrolidine ring, which are both known for their biological activity. This combination may result in synergistic effects, enhancing the compound’s overall activity and making it a promising candidate for further research.
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-benzyl-N-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-2-30-22-23-18-11-7-6-10-17(18)21(29)26(22)24-20(28)16-12-19(27)25(14-16)13-15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3,(H,24,28) |
InChI Key |
LTZMUIJPCWYMCA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12265593.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265614.png)
![N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide](/img/structure/B12265615.png)
![N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12265618.png)
![N-[(4-bromophenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12265622.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265628.png)
![4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12265631.png)
![6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265636.png)

![4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265659.png)
![2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265663.png)
![N,5-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265665.png)
![N,5-dimethyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265668.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine](/img/structure/B12265670.png)
